molecular formula C25H18FN3O3 B2410209 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326902-94-6

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2410209
CAS No.: 1326902-94-6
M. Wt: 427.435
InChI Key: JCQMUYFMFGWTRY-UHFFFAOYSA-N
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Description

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolinones and oxadiazoles. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both isoquinolinone and oxadiazole moieties in its structure suggests that it may exhibit a range of biological activities and chemical reactivity.

Properties

IUPAC Name

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O3/c1-2-31-22-13-6-5-12-20(22)23-27-24(32-28-23)21-15-29(17-9-7-8-16(26)14-17)25(30)19-11-4-3-10-18(19)21/h3-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQMUYFMFGWTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an ethoxyphenyl-substituted nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Isoquinolinone synthesis: The isoquinolinone moiety can be synthesized through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Coupling of the two moieties: The final step involves coupling the oxadiazole and isoquinolinone moieties through a suitable linker, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form new ring structures.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

    Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion in biological systems.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: It is used in studies to investigate its effects on cellular processes, enzyme activity, and receptor binding.

Mechanism of Action

The mechanism of action of 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by:

    Inhibiting enzyme activity: It can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Modulating receptor activity: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Interfering with ion channels: It can affect the function of ion channels, influencing ion flow and cellular excitability.

The exact pathways involved depend on the specific biological context and the nature of the molecular targets.

Comparison with Similar Compounds

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one can be compared with other similar compounds, such as:

    Isoquinolinone derivatives: These compounds share the isoquinolinone moiety and may exhibit similar biological activities but differ in their specific substituents and overall structure.

    Oxadiazole derivatives: Compounds containing the oxadiazole ring may have comparable chemical reactivity and biological properties, but their applications and effects can vary based on the attached groups.

The uniqueness of this compound lies in its combined structure, which may confer distinct properties and activities not observed in simpler analogs.

Biological Activity

The compound 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The molecular structure of the compound features an isoquinolinone core linked to an oxadiazole moiety and substituted phenyl groups. The presence of these functional groups is believed to contribute to its biological activity.

  • Molecular Formula : C20H20N4O2
  • Molecular Weight : 348.40 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. A study evaluated various oxadiazole derivatives for their cytotoxic effects against different cancer cell lines. The results demonstrated that the compound under review showed promising cytotoxicity against human lung cancer cells (A549), with an IC50 value indicating effective cell growth inhibition .

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies suggest that oxadiazoles can interfere with cellular signaling pathways that regulate cell survival and proliferation. The specific pathways affected by this compound remain to be fully elucidated but may include modulation of apoptotic proteins or inhibition of oncogenic signaling cascades.

Antioxidant Properties

In addition to anticancer activity, the compound has been assessed for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer. Preliminary findings suggest that this compound exhibits moderate antioxidant activity, potentially contributing to its overall therapeutic profile .

Study 1: Anticancer Efficacy

In a recent study published in 2024, a series of oxadiazole derivatives were synthesized and tested for their anticancer activities. Among these derivatives, the compound demonstrated significant cytotoxic effects against A549 lung cancer cells with an IC50 value of approximately 11.20 µg/ml after 72 hours of treatment . This study highlights the potential of oxadiazole derivatives as candidates for further development in cancer therapeutics.

Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of the compound with various biological targets. These studies indicated favorable interactions with proteins involved in cancer progression and metastasis, suggesting a multi-targeted approach in its mechanism of action .

Data Summary Table

Biological Activity IC50 Value (µg/ml) Cell Line Tested Reference
Anticancer11.20A549
Antioxidant ActivityModerateN/A

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